

2-Methoxyethylamine: A Versatile Building Block in Organic Chemistry

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Compound of Interest

Compound Name: 2-Methoxyethylamine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2-Methoxyethylamine, a primary amine featuring a methoxy ether functional group, has emerged as a crucial and versatile building block in the landscape of modern organic synthesis. Its unique structural characteristics, combining the nucleophilicity of a primary amine with the hydrogen bond accepting capability of the ether oxygen, render it a valuable synthon for the construction of a diverse array of complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the properties, synthesis, and key applications of **2-methoxyethylamine**, supplemented with detailed experimental protocols and quantitative data to facilitate its practical use in the laboratory.

Core Properties of 2-Methoxyethylamine

A thorough understanding of the physicochemical properties of **2-methoxyethylamine** is fundamental to its effective application in synthesis. These properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₉ NO	[1][2]
Molecular Weight	75.11 g/mol	[2]
Appearance	Clear, colorless liquid	[3][4]
Boiling Point	95 °C (lit.)	[1]
Melting Point	-82 °C	[1]
Density	0.864 g/mL at 25 °C (lit.)	[1]
Refractive Index (n _{20/D})	1.406 (lit.)	[1]
Flash Point	12 °C (49 °F)	[1]
Water Solubility	Completely miscible	[1][4]
pKa	9.89 (at 10 °C)	[4]
CAS Number	109-85-3	[3]

Synthesis of 2-Methoxyethylamine

Several synthetic routes to **2-methoxyethylamine** have been developed, with varying yields and scalability.

Synthesis Method	Starting Materials	Reagents & Conditions	Yield	Reference(s)
Industrial Preparation	Ethylene glycol monomethyl ether, Ammonia	Nickel or Alumina catalyst, High temperature (200-250 °C), High pressure	6-17%	[5] [6]
From Ethanolamine	Ethanolamine, Benzaldehyde	1. Azeotropic dehydration to form aldimine. 2. Methylation under alkaline conditions. 3. Deprotection and distillation.	56-84%	[5] [7]
Catalytic Amination	Ethylene glycol monomethyl ether, Ammonia	Supported metal catalyst containing a transition metal oxide, Hydrogen	>75% selectivity, >80% conversion	[6]

Applications in Organic Synthesis

The presence of both a primary amine and an ether linkage makes **2-methoxyethylamine** a valuable participant in a wide range of organic transformations. Its strong nucleophilicity allows it to readily engage in reactions to form amides, secondary and tertiary amines, and complex heterocyclic systems.[\[5\]](#)

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds, converting carbonyl compounds into amines.[\[8\]](#) **2-Methoxyethylamine** serves as an excellent amine source in these reactions, leading to the formation of N-(2-methoxyethyl) substituted amines.

Experimental Protocol: Reductive Amination of Cyclohexanone with **2-Methoxyethylamine**

This protocol describes a general procedure for the reductive amination of a ketone with **2-methoxyethylamine** using sodium triacetoxyborohydride as the reducing agent.^[9]

Materials:

- Cyclohexanone
- **2-Methoxyethylamine**
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- 1,2-Dichloroethane (DCE)
- Acetic acid (optional catalyst)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Dichloromethane (for extraction)

Procedure:

- To a stirred solution of cyclohexanone (1.0 mmol) in 1,2-dichloroethane (5 mL) is added **2-methoxyethylamine** (1.2 mmol).
- The mixture is stirred at room temperature for 20-30 minutes to allow for the formation of the intermediate imine. For less reactive ketones, a catalytic amount of acetic acid can be added.
- Sodium triacetoxyborohydride (1.5 mmol) is added in one portion.
- The reaction mixture is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

- The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
- The aqueous layer is extracted with dichloromethane (3 x 10 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired N-(2-methoxyethyl)cyclohexanamine.

Expected Yield: 70-90%

Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating molecular diversity by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to form a bis-amide.^[10] **2-Methoxyethylamine** can be effectively employed as the amine component in this reaction.

Experimental Protocol: Ugi Reaction with **2-Methoxyethylamine**

This protocol provides a general procedure for the Ugi four-component reaction using **2-methoxyethylamine**.^[11]

Materials:

- Benzaldehyde
- **2-Methoxyethylamine**
- Acetic acid
- tert-Butyl isocyanide
- Methanol
- Water

- Dichloromethane (for extraction)

Procedure:

- In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and **2-methoxyethylamine** (1.0 mmol) in methanol (5 mL).
- Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
- Add acetic acid (1.0 mmol) to the reaction mixture, followed by the dropwise addition of tert-butyl isocyanide (1.0 mmol).
- Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
- Upon completion, remove the methanol under reduced pressure.
- Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to yield the desired α -acylamino amide product.

Expected Yield: 60-85%

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydro- β -carbolines and tetrahydroisoquinolines, which are common scaffolds in natural products and pharmaceuticals.^[12] While tryptamine derivatives are the classic substrates, the principle of the reaction involves the cyclization of a β -arylethylamine with an aldehyde or ketone. Although **2-methoxyethylamine** is not a β -arylethylamine itself, it is a key building block in the synthesis of more complex amines that can undergo this reaction. For instance, it can be used to introduce a side chain that is later elaborated into a structure suitable for a Pictet-Spengler cyclization.

Experimental Protocol: General Pictet-Spengler Reaction

This protocol outlines a general procedure for the Pictet-Spengler reaction, which can be adapted for substrates synthesized using **2-methoxyethylamine**.[\[13\]](#)

Materials:

- Tryptamine derivative (synthesized incorporating a 2-methoxyethyl moiety)
- Aldehyde (e.g., benzaldehyde)
- 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as both solvent and catalyst
- Sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Ethyl acetate (for extraction)

Procedure:

- Dissolve the tryptamine derivative (1.0 mmol) and the aldehyde (1.2 mmol) in HFIP (2 mL).
- Reflux the reaction mixture for 1-4 hours, monitoring the progress by TLC.
- After completion, cool the reaction mixture to room temperature and remove the HFIP by distillation or under reduced pressure.
- Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro- β -carboline.

Expected Yield: 80-95%

Amide Synthesis

The direct acylation of **2-methoxyethylamine** with carboxylic acids or their derivatives is a straightforward and common method for the synthesis of N-(2-methoxyethyl) amides. These amides are prevalent in medicinal chemistry.

Experimental Protocol: Synthesis of N-(2-methoxyethyl)benzamide

This protocol describes the synthesis of an amide from a carboxylic acid and **2-methoxyethylamine** using a coupling agent.

Materials:

- Benzoic acid
- **2-Methoxyethylamine**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF)
- Water
- Ethyl acetate (for extraction)
- 1M HCl solution
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

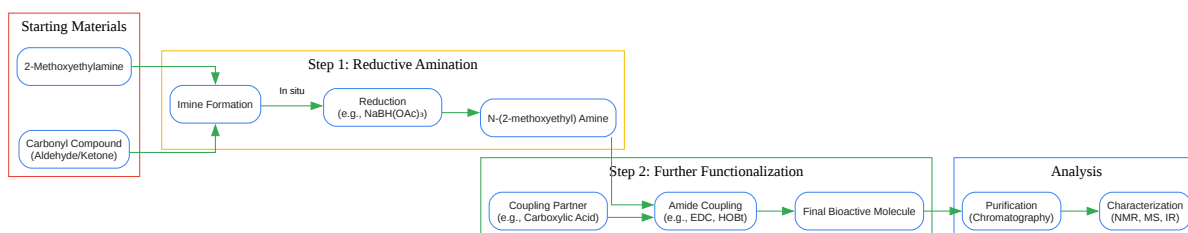
Procedure:

- To a solution of benzoic acid (1.0 mmol) in DMF (5 mL), add EDC (1.2 mmol) and HOBt (1.2 mmol).
- Stir the mixture at room temperature for 15 minutes.
- Add **2-methoxyethylamine** (1.1 mmol) followed by DIPEA (2.0 mmol).
- Stir the reaction mixture at room temperature for 12-18 hours.
- Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
- Wash the combined organic layers with 1M HCl solution (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or flash column chromatography to yield N-(2-methoxyethyl)benzamide.

Expected Yield: 85-95%

Visualization of Key Processes

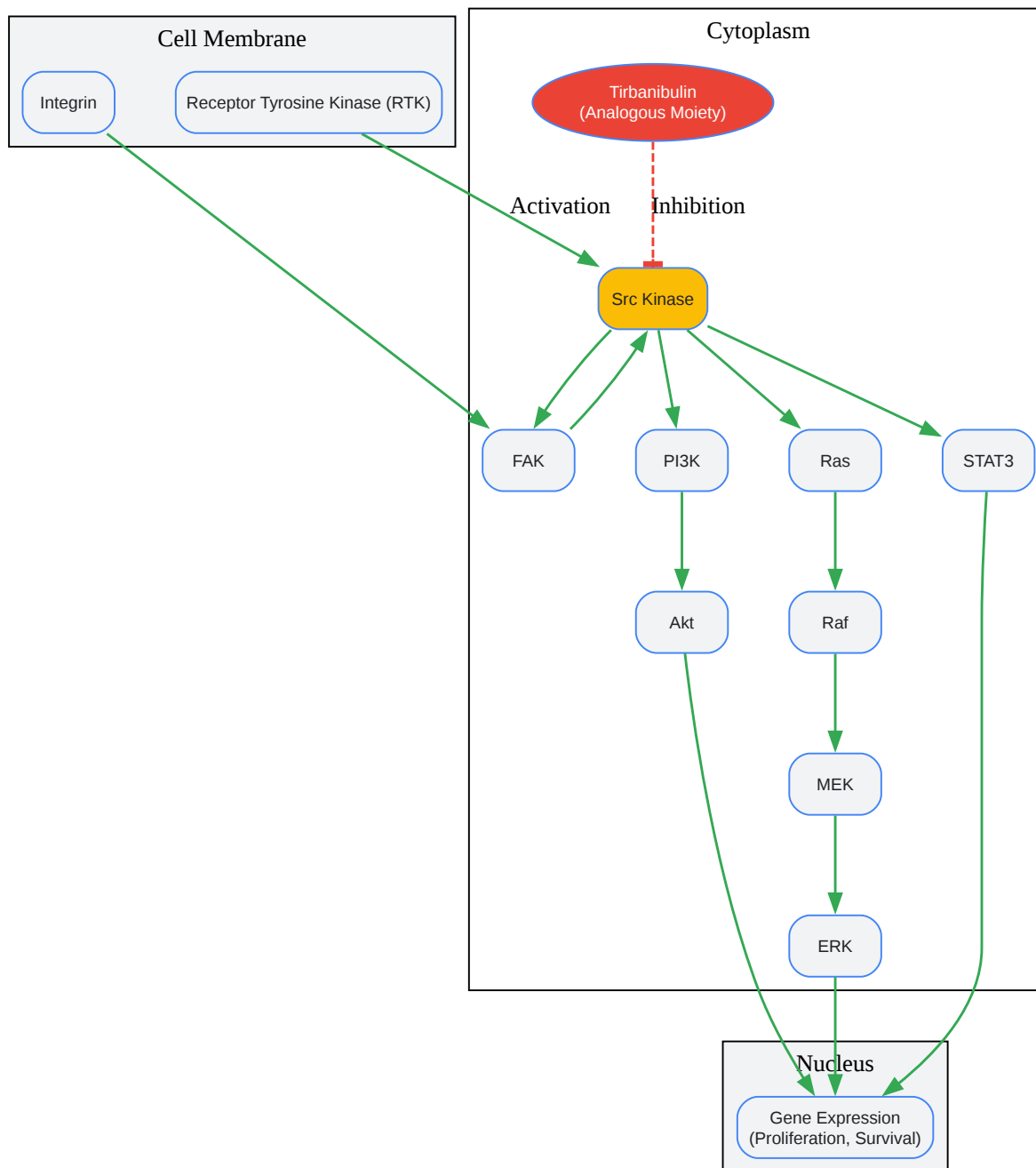
To further illustrate the utility of **2-methoxyethylamine**, the following diagrams depict a representative experimental workflow and a biologically relevant signaling pathway involving a molecule synthesized from a related building block.



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Caption: A generalized multi-step synthesis workflow utilizing **2-methoxyethylamine**.

The 2-methoxyethyl moiety is found in various biologically active compounds. A notable example is its structural similarity to the morpholinoethoxy side chain in Tirbanibulin, a dual inhibitor of Src kinase and tubulin polymerization.[3][4] The Src signaling pathway is a critical regulator of cell proliferation, survival, and migration, and its dysregulation is implicated in cancer.[14]



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Caption: Simplified Src kinase signaling pathway and the inhibitory action of Tirbanibulin.

Characterization Data

The successful synthesis of molecules incorporating the 2-methoxyethyl group requires thorough characterization. Below are typical spectroscopic data ranges for N-(2-methoxyethyl) substituted compounds.

¹H NMR Spectroscopy

Protons	Typical Chemical Shift (ppm)	Multiplicity
O-CH ₃	3.2 - 3.4	s
O-CH ₂ -CH ₂ -N	3.4 - 3.6	t
O-CH ₂ -CH ₂ -N	2.7 - 2.9	t
N-H (in amides)	5.5 - 8.5	br s

¹³C NMR Spectroscopy

Carbon	Typical Chemical Shift (ppm)
O-CH ₃	58 - 60
O-CH ₂ -CH ₂ -N	70 - 72
O-CH ₂ -CH ₂ -N	40 - 42

Infrared (IR) Spectroscopy

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (secondary amides)	3300 - 3500	Medium
C-H Stretch (aliphatic)	2850 - 3000	Medium-Strong
C=O Stretch (amides)	1630 - 1680	Strong
N-H Bend (secondary amides)	1510 - 1570	Medium-Strong
C-O Stretch (ether)	1090 - 1150	Strong

Mass Spectrometry (MS) The molecular ion peak (M⁺) will be observed corresponding to the mass of the synthesized molecule. A characteristic fragmentation pattern often involves the cleavage of the C-C bond adjacent to the nitrogen, resulting in a prominent fragment ion at m/z 45, corresponding to [CH₂=N⁺H-CH₂-O-CH₃].

Conclusion

2-Methoxyethylamine is an indispensable building block in organic synthesis, offering a reliable and versatile platform for the introduction of a key pharmacophoric element. Its utility in fundamental transformations such as reductive amination, Ugi reactions, and amide bond formations underscores its importance in the construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to empower researchers in the fields of chemistry and drug discovery to effectively harness the synthetic potential of this valuable reagent.

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Phone: (601) 213-4426

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